molecular formula C11H13N B8761835 Benzenamine, N-ethyl-N-2-propynyl- CAS No. 18158-72-0

Benzenamine, N-ethyl-N-2-propynyl-

Cat. No. B8761835
CAS RN: 18158-72-0
M. Wt: 159.23 g/mol
InChI Key: RCBNAOAYBZFSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, N-ethyl-N-2-propynyl- is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, N-ethyl-N-2-propynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N-ethyl-N-2-propynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

18158-72-0

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-ethyl-N-prop-2-ynylaniline

InChI

InChI=1S/C11H13N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h1,5-9H,4,10H2,2H3

InChI Key

RCBNAOAYBZFSEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure follows that of (Reppe and Mitarbeiter, Annalen der Chemie, 596:38-75 (1955)). Ethylaniline (37.1 g, 0.300 Moles) and Benzenesunfonylchloride (60.7 g, 0.300 Moles); are combined in a 500 mL Erlenmeyer flask. To this is added 125 mL of 13% Sodium Carbonate and 100 mL of water and the mixture stirred for 40 hours. The mixture was extracted with ether, dried and 97 mL Acetic anhydride added, the ether evaporated, thinned with benzene and finally extracted with 3:1 Hydrochloric acid. The acidic solution was back extracted with about 30 mL of benzene before being neutralized with Sodium Carbonate, let settle overnight and finally steam distilled. The distillate was extracted with ether and the ether evaporated to 26.8 g (56% yield) of pale yellow liquid IR (neat) 3291, 3062, 3027, 2972, 2931, 2113, 1600, 1505, 1457, 1377, 1348, 1275, 1244, 1185, 1127, 1039, 1009, 750, 692, 651 cm-1 ; 1H NMR (CDCl3) δ1.27 (t, J=7.3) 2.23 (t, J=2.5, 1), 3.49 (q, J=7.2), 4.06 (d, J=2.5), 6.89 (m, 3), 7.29 (m, 2); 13C NMR (CDCl3)2 δ12.9 (--CH3), 40.1 (N--CH2 --), 46.0 (N--CH2 --), 72.1 (yneC-), 80.8 (yneC), 114.4 (arom), 118.2 (arom), 129.6 (arom), 148.3 (arom).
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

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